molecular formula C10H10N2O B1443438 2-Methyl-5-(1,3-oxazol-2-yl)aniline CAS No. 1249267-24-0

2-Methyl-5-(1,3-oxazol-2-yl)aniline

Cat. No. B1443438
CAS RN: 1249267-24-0
M. Wt: 174.2 g/mol
InChI Key: CICYPUCSKRAKDJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,3-oxazol-2-yl)aniline, commonly referred to as 2M5O2A, is a small molecule that has been used in a variety of scientific applications. It has been studied extensively in the fields of organic chemistry and biochemistry due to its unique structure and properties. This molecule is an aniline derivative and is composed of a nitrogen atom, two methyl groups, and an oxazole ring. Its structure is highly versatile and can be modified to suit a variety of applications.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

2-Methyl-5-(1,3-oxazol-2-yl)aniline has been studied for its potential in medicinal chemistry, particularly in the development of anticancer agents. The compound’s structure allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has shown that similar heterocyclic compounds exhibit significant biological activities, including anticancer effects .

Antimicrobial Activity

The antimicrobial properties of compounds like 2-Methyl-5-(1,3-oxazol-2-yl)aniline are of great interest. Studies have indicated that quinazoline derivatives, which share structural similarities, can be highly effective against bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that our compound could be used in the development of new antimicrobial drugs.

Biological Activities of Oxazole Derivatives

Oxazole derivatives are known for a wide spectrum of biological activities. 2-Methyl-5-(1,3-oxazol-2-yl)aniline, containing the oxazole moiety, may exhibit various biological responses such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . This makes it a valuable scaffold for pharmaceutical applications.

Synthesis of Bioactive Molecules

The compound can serve as an intermediate in the synthesis of bioactive molecules. Its oxazole ring is a versatile building block that can be modified to create a diverse range of biologically active candidates, accelerating the design process in drug discovery .

Antiviral Research

In the context of antiviral research, derivatives of compounds like 2-Methyl-5-(1,3-oxazol-2-yl)aniline could be tested for their efficacy in inhibiting virus entry into host cells. For instance, honokiol derivatives have been evaluated for their antiviral entrance properties using a SARS-CoV-2 pseudovirus model , suggesting a potential area of application for our compound.

Pharmacological Studies

The pharmacological profile of 2-Methyl-5-(1,3-oxazol-2-yl)aniline can be explored through various studies, including the MTT assay, which measures the activity of mitochondrial enzymes. This assay helps in quantifying living cells and could be used to assess the compound’s cytotoxicity against different cell lines, providing insights into its therapeutic potential .

properties

IUPAC Name

2-methyl-5-(1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICYPUCSKRAKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(1,3-oxazol-2-yl)aniline

CAS RN

1249267-24-0
Record name 2-methyl-5-(1,3-oxazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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